molecular formula C11H22 B14698781 (2,2-Dimethylpropyl)cyclohexane CAS No. 25446-34-8

(2,2-Dimethylpropyl)cyclohexane

Cat. No.: B14698781
CAS No.: 25446-34-8
M. Wt: 154.29 g/mol
InChI Key: ZALCPRHJDXHMRT-UHFFFAOYSA-N
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Description

(2,2-Dimethylpropyl)cyclohexane is an organic compound with the molecular formula C11H22. It is a derivative of cyclohexane, where one of the hydrogen atoms is replaced by a 2,2-dimethylpropyl group. This compound is also known by its IUPAC name, cyclohexane, (2,2-dimethylpropyl)- .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,2-dimethylpropyl)cyclohexane typically involves the alkylation of cyclohexane with 2,2-dimethylpropyl chloride in the presence of a strong base such as sodium hydride or potassium tert-butoxide. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the alkyl halide .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and minimize by-products. The use of continuous flow reactors and advanced separation techniques such as distillation and crystallization are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

(2,2-Dimethylpropyl)cyclohexane undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Bromine (Br2) or chlorine (Cl2) in the presence of light or heat.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Alkanes.

    Substitution: Halogenated cyclohexane derivatives.

Scientific Research Applications

(2,2-Dimethylpropyl)cyclohexane has various applications in scientific research:

Mechanism of Action

The mechanism of action of (2,2-dimethylpropyl)cyclohexane in chemical reactions involves the interaction of its functional groups with reagents. For example, during oxidation, the methyl groups are susceptible to attack by oxidizing agents, leading to the formation of carboxylic acids . The molecular targets and pathways involved depend on the specific reaction conditions and reagents used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2,2-Dimethylpropyl)cyclohexane is unique due to the presence of the bulky 2,2-dimethylpropyl group, which influences its chemical reactivity and physical properties. This structural feature makes it a valuable compound for studying steric effects in organic reactions .

Properties

CAS No.

25446-34-8

Molecular Formula

C11H22

Molecular Weight

154.29 g/mol

IUPAC Name

2,2-dimethylpropylcyclohexane

InChI

InChI=1S/C11H22/c1-11(2,3)9-10-7-5-4-6-8-10/h10H,4-9H2,1-3H3

InChI Key

ZALCPRHJDXHMRT-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)CC1CCCCC1

Origin of Product

United States

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